An In-depth Technical Guide to Dipentyl Ether: Chemical Properties and Structure
An In-depth Technical Guide to Dipentyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to dipentyl ether. The information is intended to support research, development, and quality control activities involving this aliphatic ether.
Chemical Identity and Structure
Dipentyl ether, also known as n-amyl ether or 1,1'-oxybispentane, is a simple dialkyl ether. Its structure consists of two pentyl groups linked by an oxygen atom.
Table 1: Structural and Identification Data for Dipentyl Ether
| Parameter | Value | Reference |
| IUPAC Name | 1-(pentyloxy)pentane | [1] |
| Synonyms | n-Amyl ether, Diamyl ether, Pentyl ether | [1] |
| Molecular Formula | C₁₀H₂₂O | [2][3] |
| Molecular Weight | 158.28 g/mol | [1][4] |
| CAS Number | 693-65-2 | [2][4] |
| EC Number | 211-756-8 | [4] |
| SMILES String | CCCCCOCCCCC | [4] |
| InChI Key | AOPDRZXCEAKHHW-UHFFFAOYSA-N | [4] |
graph Dipentyl_Ether_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124"];O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; C1 [label="C", pos="-1,-0.5!"]; C2 [label="C", pos="-2,-0.2!"]; C3 [label="C", pos="-3,-0.5!"]; C4 [label="C", pos="-4,-0.2!"]; C5 [label="C", pos="-5,-0.5!"]; C6 [label="C", pos="1,-0.5!"]; C7 [label="C", pos="2,-0.2!"]; C8 [label="C", pos="3,-0.5!"]; C9 [label="C", pos="4,-0.2!"]; C10 [label="C", pos="5,-0.5!"];
O -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; O -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; }
Physicochemical Properties
Dipentyl ether is a colorless liquid with a characteristic ether-like odor. It is less dense than water and is practically insoluble in water, but miscible with many organic solvents.[2][3]
Table 2: Physicochemical Properties of Dipentyl Ether
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 187-188 °C (lit.) | [2][4] |
| Melting Point | -69 °C (lit.) | [2][4] |
| Density | 0.785 g/mL at 25 °C (lit.) | [2][4] |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |
| Vapor Pressure | 0.7 hPa at 20 °C | [2] |
| Vapor Density | 5.46 (vs air) | [5] |
| Refractive Index (n20/D) | 1.412 (lit.) | [2][4] |
| Flash Point | 57 °C (135 °F) - closed cup | [2][4] |
| Autoignition Temperature | 180 °C | [5] |
Reactivity and Stability
Dipentyl ether is a stable compound under normal conditions.[2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][5] Like other ethers, it can form explosive peroxides upon exposure to air and light.[1] Therefore, it should be stored in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[2][6] Some commercial preparations contain stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit peroxide formation.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of dipentyl ether.
Synthesis of Dipentyl Ether
Two common methods for the synthesis of dipentyl ether are the Williamson ether synthesis and the acid-catalyzed dehydration of 1-pentanol (B3423595).
4.1.1. Williamson Ether Synthesis
This method involves the reaction of sodium pentoxide with a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via an SN2 mechanism.[7][8]
Experimental Protocol:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Sodium Pentoxide: In the flask, place sodium hydride (NaH) as a dispersion in mineral oil. Carefully wash the sodium hydride with dry hexane (B92381) to remove the mineral oil. Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.
-
Slowly add a stoichiometric amount of 1-pentanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath). Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of sodium pentoxide.
-
SN2 Reaction: Cool the resulting sodium pentoxide solution to 0 °C.
-
Add a stoichiometric amount of 1-bromopentane dropwise via the dropping funnel to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add water and diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude dipentyl ether.
4.1.2. Acid-Catalyzed Dehydration of 1-Pentanol
This method involves heating 1-pentanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a heating mantle, a distillation head, a condenser, and a receiving flask.
-
Reaction: In the round-bottom flask, place 1-pentanol and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips.
-
Heat the mixture to a temperature that allows for the distillation of the product and water, while minimizing the distillation of unreacted 1-pentanol. The reaction is typically carried out at temperatures between 130-180 °C.[9]
-
The water formed during the reaction can be removed azeotropically to drive the equilibrium towards the product.
-
Workup: Collect the distillate, which will contain dipentyl ether, water, and some unreacted 1-pentanol.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.
-
Dry the organic layer over anhydrous calcium chloride or another suitable drying agent.
-
Filter to remove the drying agent. The crude product can then be purified by fractional distillation.
Purification of Dipentyl Ether
The primary method for purifying dipentyl ether is fractional distillation. It is also crucial to test for and remove any peroxides that may have formed.
4.2.1. Peroxide Test and Removal
Protocol:
-
Peroxide Test: To a small sample of the ether, add an equal volume of 2% potassium iodide solution and a drop of dilute hydrochloric acid. A yellow to brown color indicates the presence of peroxides.
-
Peroxide Removal: If peroxides are present, they can be removed by shaking the ether with a freshly prepared solution of iron(II) sulfate.[3]
4.2.2. Fractional Distillation
Protocol:
-
Apparatus Setup: Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Place the crude, dry dipentyl ether in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Collect the fraction that distills at the boiling point of dipentyl ether (187-188 °C at atmospheric pressure).[2][4] Discard any initial lower-boiling fractions and any higher-boiling residue.
Analysis of Dipentyl Ether
Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of dipentyl ether.
Experimental Protocol (General GC Method):
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aliphatic ethers.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 200-220 °C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Detector Temperature (FID): Typically set around 250-300 °C.
-
Data Acquisition (MS): Scan a mass range of m/z 35-300.
-
Sample Preparation: Dilute the dipentyl ether sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The purity is determined by the area percentage of the dipentyl ether peak in the chromatogram. The identity can be confirmed by comparing the retention time with a standard and, if using MS, by comparing the mass spectrum with a reference spectrum.
Safety Information
Dipentyl ether is a flammable liquid and vapor.[6] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] As it can form explosive peroxides, it should be tested for their presence before heating or distillation.
This guide provides a foundational understanding of dipentyl ether for scientific and developmental applications. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 2. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether Preparation | DewWool [dewwool.com]
- 5. researchgate.net [researchgate.net]
- 6. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
